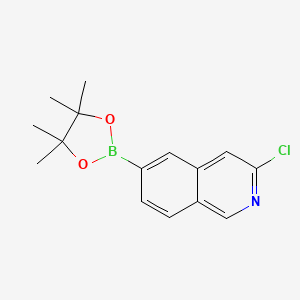

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

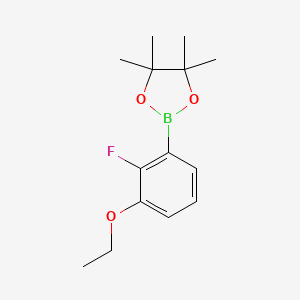

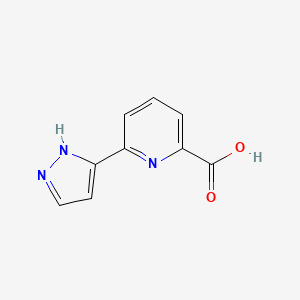

“(3-Chloroisoquinolin-6-yl)boronic acid pinacol ester” is a boronic acid derivative with significant potential in scientific research and industrial applications. It has a CAS Number of 1509899-50-6 and a molecular weight of 289.57 . The compound is typically available in a light-green to brown solid form .

Molecular Structure Analysis

The linear formula of this compound is C15H17BClNO2 . Its IUPAC name is 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline . The InChI code is 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 .Physical and Chemical Properties Analysis

This compound is a light-green to brown solid . It has a molecular weight of 289.57 .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Suzuki Coupling Reactions : Boronic acid pinacol esters are extensively used in Suzuki coupling reactions, which are pivotal in connecting organic building blocks for synthesizing complex molecules. Such reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals (Li et al., 2005).

Cycloaddition Reactions : The boronate esters have been found to be reactive dienes for Diels-Alder reactions, aiding in producing functionalized cyclic 1-alkenylboronates (Kamabuchi et al., 1993).

Analytical and Synthetic Challenges

Analytical Challenges in Purity Assessment : The analysis of pinacolboronate esters presents unique challenges due to their hydrolysis to nonvolatile boronic acids. Developing suitable analytical methods, like reversed-phase chromatography, is crucial for assessing the purity and quality of these compounds (Zhong et al., 2012).

Stability Issues and Solutions : Boronic acid and esters are known for their roles in various fields, including drug discovery, but face stability issues due to hydrolysis, particularly at physiological pH. Research has been conducted to understand and mitigate these stability challenges (Achilli et al., 2013).

Pharmaceutical and Medical Applications

- Drug Development and Imaging : Boronic acid pinacol esters have applications in drug development and molecular imaging. Their role in the synthesis of small drug-like molecules and in the development of radiotracers for positron emission tomography (PET) imaging is significant (Clemente et al., 2017).

Advanced Material Development

- Catalysis and Material Science : These compounds play a critical role in catalysis and material science. For instance, the development of boron-based polymers from boronic ester monomers showcases their utility in creating new materials with specific properties (Cambre et al., 2007).

Orientations Futures

Mécanisme D'action

Mode of Action

Compounds containing a boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are key in the synthesis of many organic compounds.

Biochemical Pathways

As a boronic acid pinacol ester, it is likely involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a catalyst . For instance, Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst .

Propriétés

IUPAC Name |

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVPJAUPDIRQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6357650.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)

![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate](/img/structure/B6357717.png)